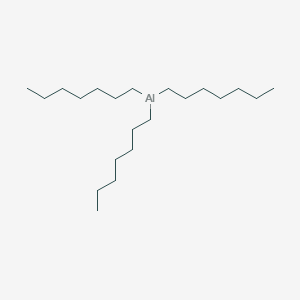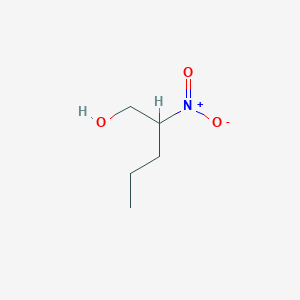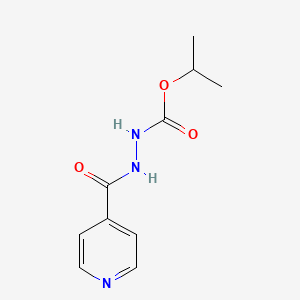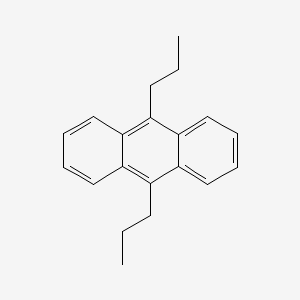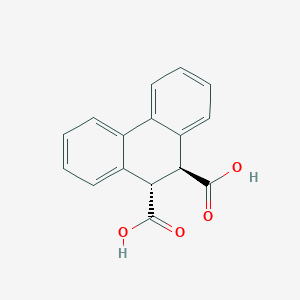
trans-9,10-Dihydrophenanthrene-9,10-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-9,10-Dihydrophenanthrene-9,10-dicarboxylic acid: is an organic compound with a unique structure that includes a phenanthrene backbone with carboxylic acid groups at the 9 and 10 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-9,10-Dihydrophenanthrene-9,10-dicarboxylic acid typically involves the hydrogenation of phenanthrene derivatives followed by carboxylation. One common method includes the reduction of phenanthrene to 9,10-dihydrophenanthrene using hydrogen gas in the presence of a palladium catalyst. The resulting dihydrophenanthrene is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process may include crystallization and recrystallization techniques to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: trans-9,10-Dihydrophenanthrene-9,10-dicarboxylic acid can undergo oxidation reactions to form quinones and other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alcohols or amines in the presence of acid catalysts.
Major Products:
Oxidation: Quinones and carboxylated phenanthrene derivatives.
Reduction: Dihydro derivatives.
Substitution: Esters and amides.
Applications De Recherche Scientifique
Chemistry: trans-9,10-Dihydrophenanthrene-9,10-dicarboxylic acid is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules and its role in biochemical pathways .
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a scaffold for drug development .
Industry: In the industrial sector, this compound is used in the production of polymers and advanced materials due to its unique structural properties .
Mécanisme D'action
The mechanism of action of trans-9,10-Dihydrophenanthrene-9,10-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. Additionally, the phenanthrene backbone can participate in π-π stacking interactions, further modulating the compound’s effects .
Comparaison Avec Des Composés Similaires
9,10-Dihydro-9,10-dihydroxyphenanthrene: This compound has hydroxyl groups instead of carboxylic acid groups, leading to different chemical reactivity and applications.
9,10-Dioxo-9,10-dihydrophenanthrene-3-carboxylic acid:
trans-9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid: This compound has an ethano bridge, providing unique structural characteristics and applications.
Propriétés
Numéro CAS |
2510-70-5 |
|---|---|
Formule moléculaire |
C16H12O4 |
Poids moléculaire |
268.26 g/mol |
Nom IUPAC |
(9S,10S)-9,10-dihydrophenanthrene-9,10-dicarboxylic acid |
InChI |
InChI=1S/C16H12O4/c17-15(18)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16(19)20/h1-8,13-14H,(H,17,18)(H,19,20)/t13-,14-/m1/s1 |
Clé InChI |
GRRHJJGUXVAZHZ-ZIAGYGMSSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)[C@H]([C@@H](C3=CC=CC=C32)C(=O)O)C(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(C(C3=CC=CC=C32)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[6-(N-ethylanilino)-2,3-dimethylhex-1-en-4-yn-3-yl] acetate](/img/structure/B14739739.png)
![2-(2,2-Dimethyloxan-4-yl)ethyl-[(4-hydroxy-3-methoxyphenyl)methyl]azanium](/img/structure/B14739745.png)
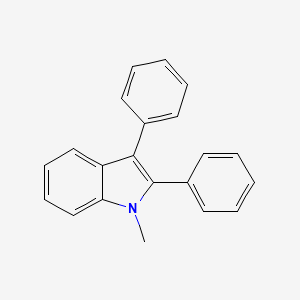
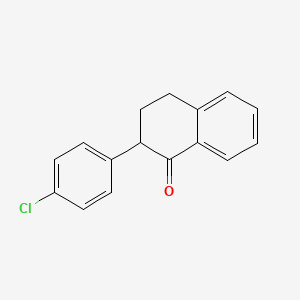

![3-(5-Bromopyridin-3-yl)-1-[2-(propan-2-yl)phenyl]-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B14739778.png)
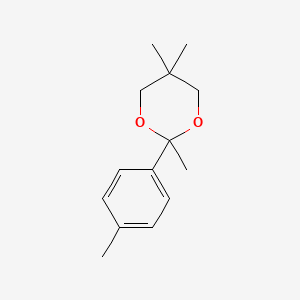
![Ethyl 2-[(acetyloxy)imino]-3-oxobutanoate](/img/structure/B14739801.png)
